N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin moiety, a methylated thiophene sulfonamide group, and a phenyl-oxadiazole structure, making it a unique candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. This can be achieved through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases where its unique structure provides an advantage.
Industry: Its properties can be harnessed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it might interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness: This compound is unique due to its combination of benzodioxin, methylated thiophene sulfonamide, and phenyl-oxadiazole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-24(15-7-8-16-17(13-15)28-11-10-27-16)31(25,26)18-9-12-30-19(18)21-22-20(23-29-21)14-5-3-2-4-6-14/h2-9,12-13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKKZEIRBNSJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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